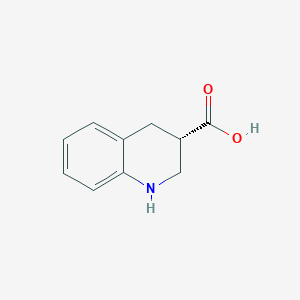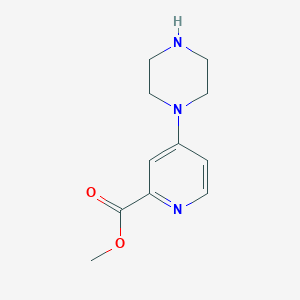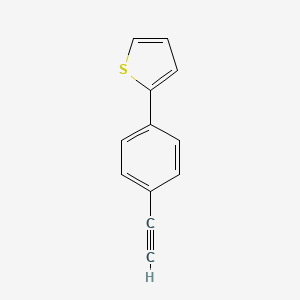
2-(4-Ethynylphenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethynylphenyl)thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of 2-(4-Ethynylphenyl)thiophene can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a terminal alkyne (such as ethynylbenzene) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces the desired product with high yield.
Industrial production methods for thiophene derivatives often involve multicomponent reactions and cyclization processes. These methods are designed to be efficient and scalable, allowing for the large-scale production of thiophene-based compounds .
Chemical Reactions Analysis
2-(4-Ethynylphenyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene-1,1-dioxide .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, some thiophene-based drugs act as inhibitors of specific enzymes, blocking their activity and leading to therapeutic effects .
Comparison with Similar Compounds
2-(4-Ethynylphenyl)thiophene can be compared with other thiophene derivatives, such as:
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Thieno[3,2-b]thiophene: Known for its applications in organic electronics.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and allows for the synthesis of more complex structures. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H8S |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)thiophene |
InChI |
InChI=1S/C12H8S/c1-2-10-5-7-11(8-6-10)12-4-3-9-13-12/h1,3-9H |
InChI Key |
WMSFDLDOWAEXSP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


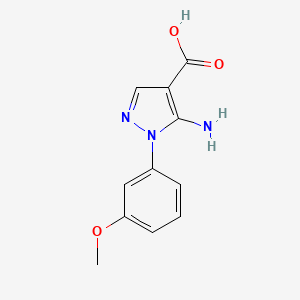
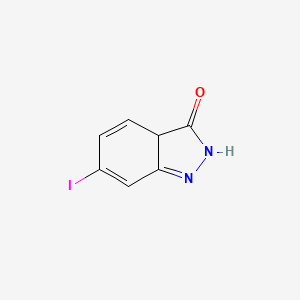
![2-chloro-1-(6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)ethanone](/img/structure/B15131444.png)
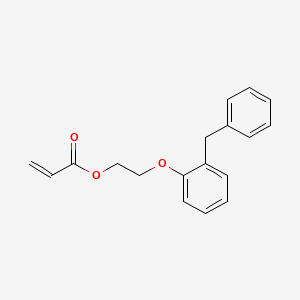
![2H-Pyrido[1,2-a]pyrimidinium, 3,4-dihydro-2,4-dioxo-1-(5-pyrimidinylmethyl)-3-[3-(trifluoromethyl)phenyl]-, inner salt](/img/structure/B15131452.png)
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
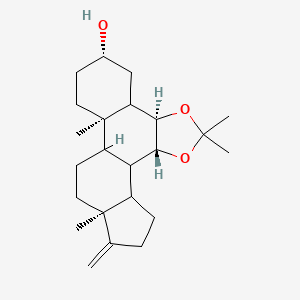
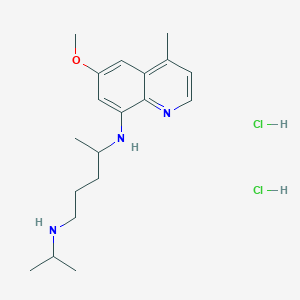
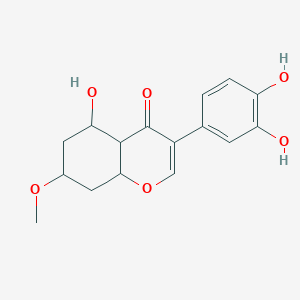
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
![N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]-N-(2-ethoxyethyl)carbamate](/img/structure/B15131508.png)
